Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the pyrazine and pyridine derivatives, followed by their coupling under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and pyridine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced amines or alcohols.
Scientific Research Applications
Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(2-(3-amino-6-(3-(trifluoromethyl)pyridin-2-yl)pyrazine-2-carboxamido)pyridin-3-yl)-4-methylpiperidin-4-yl)carbamate: Similar in structure but with different substituents.
This compound: Another analog with variations in the pyrazine or pyridine rings.
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethyl and pyrazine-pyridine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H31F3N8O3 |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[[3-amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carbonyl]amino]pyridin-3-yl]-4-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C27H31F3N8O3/c1-25(2,3)41-24(40)37-26(4)9-13-38(14-10-26)18-8-6-12-33-22(18)36-23(39)20-21(31)34-15-17(35-20)19-16(27(28,29)30)7-5-11-32-19/h5-8,11-12,15H,9-10,13-14H2,1-4H3,(H2,31,34)(H,37,40)(H,33,36,39) |
InChI Key |
AOUHEXSLIANTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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